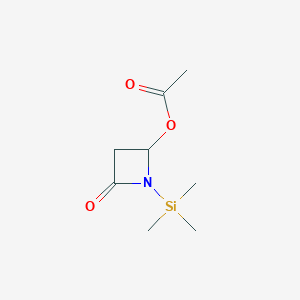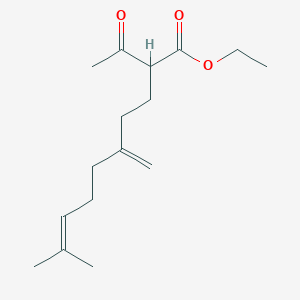
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester is a complex organic compound with a unique structure. It contains a total of 44 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in studies related to cell signaling and metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves the modulation of enzymatic activity and the alteration of cellular processes. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
8-Decenoic acid, 2-acetyl-9-methyl-5-methylene-, ethyl ester can be compared with similar compounds such as:
9-Octadecenoic acid, methyl ester: This compound has a similar structure but differs in the length of the carbon chain and the presence of different functional groups.
2-Decenoic acid, methyl ester: This compound has a similar carbon chain length but differs in the position of the double bonds and functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81762-98-3 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
ethyl 2-acetyl-9-methyl-5-methylidenedec-8-enoate |
InChI |
InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,15H,4,6-7,9-11H2,1-3,5H3 |
InChI-Schlüssel |
DLENNQWGTDKJCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(=C)CCC=C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


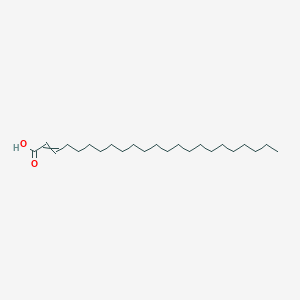


![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
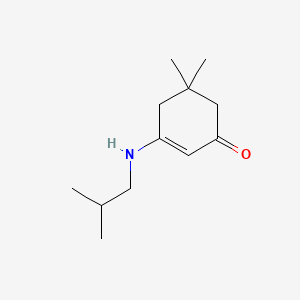
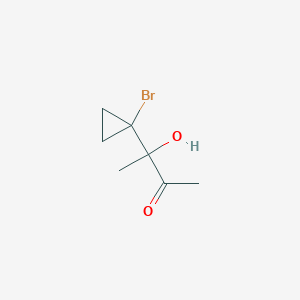
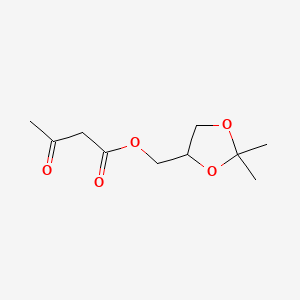
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
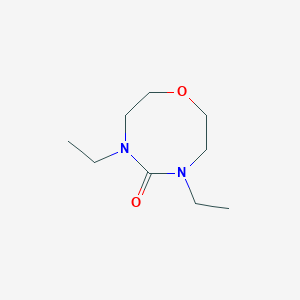
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
